![molecular formula C16H14Cl2FN3O4S B2461136 3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide CAS No. 931083-12-4](/img/structure/B2461136.png)
3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature. It is a small molecule inhibitor that targets specific enzymes and has shown promising results in preclinical studies.
Wirkmechanismus
Compound X works by inhibiting the activity of specific enzymes, including PARP1 and PARP2, which are involved in DNA repair and cell survival. By inhibiting these enzymes, compound X can induce cell death and suppress tumor growth. Additionally, compound X has been shown to inhibit the activity of specific cytokines, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects, including the suppression of cell growth, induction of cell death, and suppression of inflammation. It has also been shown to have minimal toxicity, making it a promising drug candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of compound X is its specificity towards specific enzymes, making it a potent inhibitor. Additionally, it has been shown to have minimal toxicity, making it safe for use in preclinical studies. However, one of the limitations of compound X is its limited solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of compound X. One potential direction is to explore its therapeutic potential in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of compound X and its potential applications in other diseases. Another potential direction is to develop more water-soluble analogs of compound X for improved efficacy in lab experiments. Overall, the future directions for compound X are promising, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of compound X involves a multi-step process that includes the reaction of 2-chloropyridine with 4-fluoro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group, and then coupling with 3,6-dichloro-2-hydroxybenzaldehyde. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes involved in these diseases, leading to the suppression of cell growth and inflammation. Preclinical studies have demonstrated the potential of compound X as a promising drug candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
3,6-dichloro-N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FN3O4S/c17-11-2-4-14(18)21-15(11)16(23)20-10-1-3-12(19)13(9-10)27(24,25)22-5-7-26-8-6-22/h1-4,9H,5-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHFCDEQXADIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2461056.png)
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B2461057.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2461058.png)

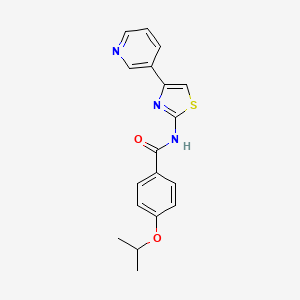
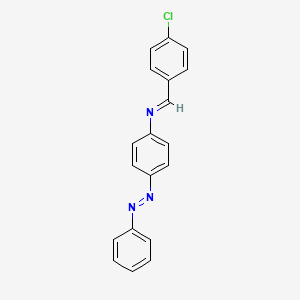

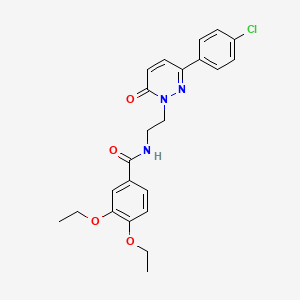
![3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2461069.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2461071.png)
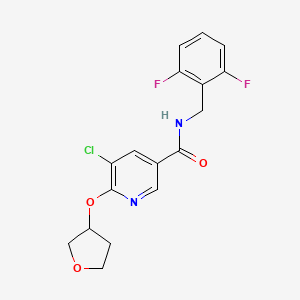
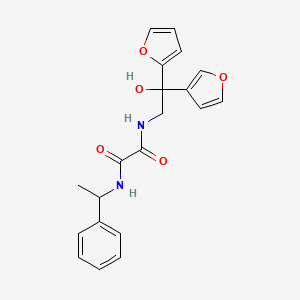
![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461076.png)